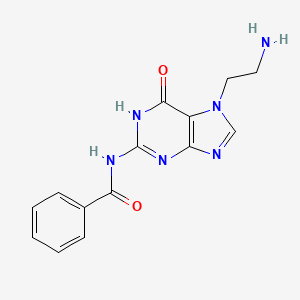

N-(7-(2-Aminoethyl)-6-hydroxy-7H-purin-2-yl)benzamide

Description

N-(7-(2-Aminoethyl)-6-hydroxy-7H-purin-2-yl)benzamide is a purine derivative featuring a benzamide group at position 2 and a 2-aminoethyl substitution at position 7 of the purine ring, along with a hydroxyl group at position 4. This compound’s structural complexity confers unique chemical and biological properties, making it a subject of interest in medicinal chemistry. The benzamide moiety enhances its ability to interact with biological targets, while the aminoethyl group improves solubility and cellular uptake.

Properties

CAS No. |

138753-80-7 |

|---|---|

Molecular Formula |

C14H14N6O2 |

Molecular Weight |

298.30 g/mol |

IUPAC Name |

N-[7-(2-aminoethyl)-6-oxo-1H-purin-2-yl]benzamide |

InChI |

InChI=1S/C14H14N6O2/c15-6-7-20-8-16-11-10(20)13(22)19-14(17-11)18-12(21)9-4-2-1-3-5-9/h1-5,8H,6-7,15H2,(H2,17,18,19,21,22) |

InChI Key |

KUWJGUZLWKIVAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)N(C=N3)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(2-Aminoethyl)-6-oxo-6,7-dihydro-1H-purin-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the condensation of a purine derivative with a benzamide derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(7-(2-Aminoethyl)-6-oxo-6,7-dihydro-1H-purin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

N-(7-(2-Aminoethyl)-6-oxo-6,7-dihydro-1H-purin-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-(2-Aminoethyl)-6-oxo-6,7-dihydro-1H-purin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in the Purine-Benzamide Family

The following table highlights key structural differences and biological implications compared to related purine-benzamide derivatives:

Functional Group Analysis

- Benzamide vs. Pyridine : The benzamide group in the target compound enables π-π stacking with aromatic residues in proteins, whereas pyridine-containing analogues (e.g., ) rely on coordination bonds via the nitrogen lone pair .

- Hydroxyl Group at Position 6 : The 6-hydroxy group allows hydrogen bonding with targets like kinases or polymerases, contrasting with chloro or amine groups in analogues (e.g., ), which may prioritize hydrophobic interactions .

Research Findings and Trends

- Solubility vs. Activity Trade-offs: Compounds with bulky substitutions (e.g., benzyl in ) exhibit reduced solubility but increased target affinity. The target compound balances this via aminoethyl and hydroxyl groups .

- Therapeutic Potential: The target compound’s dual functionality (benzamide and aminoethyl) positions it as a candidate for anticancer research, whereas simpler analogues (e.g., ) are explored for antimicrobial uses .

Biological Activity

N-(7-(2-Aminoethyl)-6-hydroxy-7H-purin-2-yl)benzamide is a compound that integrates a purine derivative with a benzamide moiety, presenting significant potential in pharmacology. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 298.3 g/mol. The structure features a hydroxyl group at the 6-position and an aminoethyl side chain at the 7-position of the purine ring, which contribute to its biological interactions and activities .

This compound has been identified as an inhibitor of histone deacetylases (HDACs) , which are crucial for regulating gene expression. HDAC inhibition is particularly relevant in cancer therapy, as it can lead to the reactivation of silenced genes involved in cell cycle regulation and apoptosis. Additionally, this compound may interact with purinergic receptors , influencing various cellular signaling pathways that are vital for numerous physiological processes.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anticancer Activity : The compound's ability to inhibit HDACs suggests potential use in cancer treatment. Studies have shown that it can induce apoptosis in cancer cell lines by reactivating tumor suppressor genes.

- Neuroprotective Effects : There is emerging evidence that this compound may exhibit neuroprotective properties, possibly through modulation of neuroinflammatory pathways and protection against oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(6-Hydroxy-7-(2-hydroxyethyl)-7H-purin-2-yl)benzamide | Hydroxyl group at position 6 | Different solubility characteristics |

| 2-Amino-6-hydroxybenzamide | Lacks purine structure | Primarily studied for antibacterial properties |

| Benzamide derivatives | Varying substituents on the benzene ring | Diverse biological activities depending on substitutions |

The unique combination of purine and benzamide functionalities in this compound may confer distinct biological activities not present in simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Histone Deacetylase Inhibition : A study demonstrated that this compound effectively inhibited HDAC activity in various cancer cell lines, leading to increased histone acetylation and subsequent reactivation of silenced genes involved in apoptosis. The IC50 values indicated potent activity comparable to known HDAC inhibitors.

- Neuroprotection : In vitro experiments showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity .

- Purinergic Signaling Modulation : Research indicated that this compound interacts with purinergic receptors, potentially influencing neurotransmitter release and synaptic plasticity, which are critical for cognitive functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.